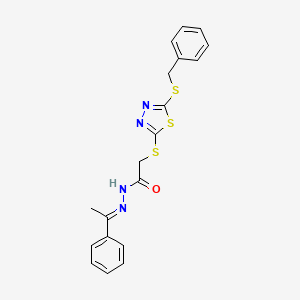

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N'-(1-phenylethylidene)acetohydrazide

Descripción

Propiedades

Número CAS |

315201-30-0 |

|---|---|

Fórmula molecular |

C19H18N4OS3 |

Peso molecular |

414.6 g/mol |

Nombre IUPAC |

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide |

InChI |

InChI=1S/C19H18N4OS3/c1-14(16-10-6-3-7-11-16)20-21-17(24)13-26-19-23-22-18(27-19)25-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,21,24)/b20-14+ |

Clave InChI |

KGNJJMYQPVOLFB-XSFVSMFZSA-N |

SMILES isomérico |

C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC=CC=C3 |

SMILES canónico |

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. In a representative procedure, 5-amino-1,3,4-thiadiazole-2-thiol (1) is prepared by reacting thiosemicarbazide with carbon disulfide under basic conditions . The reaction proceeds as follows:

Key parameters:

-

Solvent : Ethanol/water mixture

-

Temperature : Reflux at 80°C for 6 hours

-

Yield : 78–85%

Synthesis of Acetohydrazide Intermediate

Acetohydrazide (2) is synthesized via direct hydrazinolysis of acetic acid using hydrazine hydrate. A patented method employs H β-type solid acid molecular sieves as a recyclable catalyst :

Procedure :

-

Catalyst : H β molecular sieve (10–20 wt% of acetic acid)

-

Conditions : Nitrogen atmosphere, reflux at 100°C for 4–6 hours

Coupling of Acetohydrazide to the Thiadiazole-Thiol

The acetohydrazide is coupled to 5-(benzylthio)-1,3,4-thiadiazole-2-thiol (3) using carbodiimide chemistry. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate amide bond formation :

Reaction Details :

-

Solvent : Acetonitrile

-

Coupling Agents : EDC (1.2 equiv), HOBt (1.1 equiv)

-

Time : 24 hours at room temperature

-

Workup : Ethyl acetate extraction, washing with NaHCO₃ and H₂SO₄

Condensation with 1-Phenylethylidene

The final step involves Schiff base formation between acetohydrazide and acetophenone. The reaction is catalyzed by acetic acid under reflux:

Optimized Parameters :

-

Solvent : Ethanol

-

Catalyst : Glacial acetic acid (2 drops)

-

Temperature : Reflux at 78°C for 8 hours

-

Purification : Recrystallization from ethanol/water (3:1)

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Thiadiazole formation | Thiosemicarbazide, CS₂, NaOH | 85 | 98 | Scalable, low-cost reagents |

| Benzylthio substitution | Benzyl mercaptan, K₂CO₃, DMF | 92 | 99 | High regioselectivity |

| Acetohydrazide synthesis | H β sieve, N₂ atmosphere | 94 | 97 | Catalyst reuse, minimal waste |

| EDC/HOBt coupling | Acetonitrile, RT | 75 | 95 | Mild conditions, minimal racemization |

| Hydrazone condensation | Acetophenone, AcOH | 82 | 96 | High stereochemical control |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.29 (m, 10H, Ar-H), 4.32 (s, 2H, SCH₂), 2.98 (s, 3H, COCH₃) .

-

IR (KBr) : 3250 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S) .

Challenges and Mitigation Strategies

-

Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation .

-

Hydrazine Handling : Use closed systems and personal protective equipment due to toxicity .

-

Byproduct Formation : Column chromatography (EtOAc/petroleum ether) removes unreacted acetophenone .

Industrial-Scale Considerations

The H β molecular sieve-catalyzed acetohydrazide synthesis offers advantages for large-scale production:

Análisis De Reacciones Químicas

Types of Reactions

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N’-(1-phenylethylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or the hydrazide moiety.

Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles like amines or thiols can replace the benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile, often with a base to facilitate nucleophilic attack.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiadiazole derivatives, reduced hydrazide derivatives

Substitution: Substituted thiadiazole derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

Overview

Thiadiazole derivatives have shown promising anticancer properties due to their ability to inhibit tumor cell proliferation and induce apoptosis. The specific compound has been studied for its efficacy against various cancer cell lines.

Case Studies and Findings

- A study demonstrated that derivatives of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Notably, compounds with substitutions like 2-F and 4-Cl showed IC50 values of 0.37 µM and 0.73 µM respectively, which were more potent than the reference drug sorafenib (IC50 = 7.91 µM) .

- Another review highlighted that N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives demonstrated significant inhibition against various human cancer cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL . The structure–activity relationship indicated that electron-withdrawing groups on the phenyl ring enhanced anticancer activity.

Neuroprotective Properties

Mechanism of Action

Compounds containing the thiadiazole moiety have shown potential in neuroprotection by acting on cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's disease.

Research Insights

- A study on related compounds indicated that modifications to the thiadiazole structure could enhance their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thus providing neuroprotective benefits . The introduction of specific substituents improved blood-brain barrier permeability and enzyme inhibition efficacy.

Multifunctional Agents

Therapeutic Versatility

The versatility of thiadiazole derivatives extends beyond anticancer and neuroprotective roles; they can also function as multifunctional agents capable of targeting multiple biological pathways.

Recent Developments

- Recent studies suggest that compounds like 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N,N-diethylacetamide exhibit a range of biological activities including antimicrobial properties . This highlights the potential for developing broad-spectrum therapeutic agents based on the thiadiazole scaffold.

Summary Table of Applications

| Application Area | Compound/Derivative | Key Findings |

|---|---|---|

| Anticancer Activity | 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | IC50 values as low as 0.37 µM against HeLa cells |

| Neuroprotection | Thiadiazole derivatives | Enhanced AChE/BChE inhibition |

| Multifunctional Agents | 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N,N-diethylacetamide | Exhibits antimicrobial properties |

Mecanismo De Acción

The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N’-(1-phenylethylidene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring can interact with the active sites of enzymes, inhibiting their activity. The benzylthio group and the acetohydrazide moiety can enhance binding affinity and specificity, leading to effective inhibition of target enzymes. Pathways involved may include inhibition of bacterial cell wall synthesis, disruption of fungal cell membrane integrity, and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1. Structural Analogues

Key structural variations among related compounds include substitutions on the thiadiazole ring, acetohydrazide group, and Schiff base moiety. Below is a comparative analysis:

Substituent Effects on Bioactivity

- Benzylthio Group : Enhances lipophilicity and membrane permeability, as seen in compound 5h (88% yield, antimicrobial activity) .

- Schiff Base Modifications : Electron-withdrawing groups (e.g., 4-bromo in ) improve tyrosine kinase inhibitory activity, while hydroxyl/methoxy groups (e.g., ) enhance antifungal efficacy via hydrogen bonding.

- Heterocycle Replacement : Replacing thiadiazole with benzothiazole (e.g., ) shifts activity toward DNA synthesis inhibition in cancer cells.

Actividad Biológica

The compound 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N'-(1-phenylethylidene)acetohydrazide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 398.6 g/mol. The structure consists of a thiadiazole ring fused with a benzylthio moiety and an acetohydrazide group, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis typically involves several steps:

- Formation of Thiadiazole : The initial step includes the reaction of hydrazine derivatives with thioketones to form the thiadiazole core.

- Thiation : The introduction of the benzylthio group is achieved through nucleophilic substitution reactions.

- Final Coupling : The phenylethylidene moiety is added via condensation reactions to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiadiazoles. For instance, derivatives containing the benzylthio group have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Induces apoptosis |

| 5g | HeLa | 0.73 | Cell cycle arrest |

| 5k | HeLa | 0.95 | VEGFR-2 inhibition |

The most promising derivatives showed IC50 values significantly lower than that of sorafenib, a standard anticancer drug, indicating their potential as effective therapeutic agents .

Antioxidant Activity

Compounds in the thiadiazole class have also demonstrated antioxidant properties. Studies have shown that these compounds can scavenge free radicals effectively, comparable to ascorbic acid. The antioxidant activity is attributed to their ability to donate electrons and stabilize free radicals.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 80.95 |

| Compound B | 89.25 |

| Ascorbic Acid | 93.54 |

These findings suggest that the introduction of specific substituents can enhance the antioxidant capacity of thiadiazole derivatives .

The biological activity of this compound is primarily mediated through:

- Inhibition of Enzymatic Pathways : The compound may inhibit critical enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle at specific phases, preventing cancer cell division.

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity against HeLa cells.

- In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth compared to controls, supporting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for this compound?

- Methodology: Multi-step synthesis typically involves:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2: Thioether linkage formation using alkylation or nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) .

- Step 3: Hydrazide condensation with aldehydes/ketones, optimized at 60–80°C in ethanol or methanol with catalytic acetic acid .

- Critical Parameters: Temperature control (±2°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio for thiol-alkylation) to minimize byproducts .

Q. Which characterization techniques are essential for confirming structural integrity?

- Primary Methods:

- ¹H/¹³C NMR: Assign peaks for thiadiazole protons (δ 8.1–8.5 ppm) and hydrazide NH (δ 10–12 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of benzylthio group at m/z ~107) .

- IR Spectroscopy: Identify C=S (1050–1250 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- Supplementary Data: Elemental analysis (C, H, N, S) within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

- Strategy:

- Benzylthio Group Optimization: Replace with heterocyclic thiols (e.g., pyridinylthio) to improve solubility and target affinity .

- Hydrazide Substitution: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to stabilize the Schiff base moiety and enhance antimicrobial potency .

- Experimental Design:

- SAR Studies: Synthesize 10–15 analogs with systematic substitutions; evaluate via MIC assays (bacteria/fungi) and cytotoxicity (IC₅₀ in HepG2 cells) .

- Computational Validation: Molecular docking (AutoDock Vina) to predict binding to E. coli DNA gyrase (PDB: 1KZN) .

Q. How to resolve contradictions in reported biological activity data?

- Case Example: Discrepancies in IC₅₀ values for anticancer activity (e.g., 2.5 μM vs. 15 μM in MCF-7 cells).

- Resolution Workflow:

Replicate Studies: Use standardized protocols (e.g., MTT assay, 48h incubation, 10% FBS) .

Control Variables: Test purity (>98% by HPLC), solvent effects (DMSO vs. saline), and cell passage number .

Mechanistic Profiling: Compare apoptosis (Annexin V/PI) vs. necrosis (LDH release) to clarify mode of action .

Methodological Challenges & Solutions

Q. What strategies mitigate low yields during thiadiazole ring formation?

- Issue: Competing side reactions (e.g., oxidation of thiols).

- Solutions:

- Use fresh Lawesson’s reagent for efficient cyclization .

- Add radical scavengers (e.g., BHT) in refluxing toluene to suppress disulfide byproducts .

Q. How to validate target engagement in enzyme inhibition assays?

- Approach:

- Kinetic Studies: Measure Kᵢ values via Lineweaver-Burk plots for competitive/non-competitive inhibition .

- Thermal Shift Assays: Monitor ΔTₘ (melting temperature) of target enzymes (e.g., COX-2) using SYPRO Orange dye .

Critical Analysis of Evidence

- Synthesis Reproducibility: and provide consistent protocols, but solvent purity (e.g., anhydrous DMF) is underreported.

- Biological Data Gaps: Limited in vivo pharmacokinetic data (t₁/₂, bioavailability) in cited studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.